molecular formula C8H16N2O B174097 (S)-2-tert-butyl-3-methylimidazolidin-4-one CAS No. 101143-57-1

(S)-2-tert-butyl-3-methylimidazolidin-4-one

Cat. No.: B174097
CAS No.: 101143-57-1
M. Wt: 156.23 g/mol
InChI Key: OJQPHIZTBKZOTI-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-tert-butyl-3-methylimidazolidin-4-one is a chiral imidazolidinone derivative with the molecular formula C₈H₁₆N₂O (molecular weight: 156.225 g/mol) and CAS number 101055-55-4 . Its structure features a five-membered imidazolidinone ring substituted with a tert-butyl group at position 2 and a methyl group at position 3, conferring significant steric hindrance and stereochemical control. This compound is widely utilized in asymmetric catalysis and organic synthesis, particularly as a chiral auxiliary or organocatalyst. Key studies by Samulis and Leopold (2011) and Evans et al. (1997) highlight its role in enantioselective reactions, such as the synthesis of β-amino alcohols and α-hydroxy ketones .

Properties

IUPAC Name

(2S)-2-tert-butyl-3-methylimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-8(2,3)7-9-5-6(11)10(7)4/h7,9H,5H2,1-4H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJQPHIZTBKZOTI-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1NCC(=O)N1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1NCC(=O)N1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00552392
Record name (2S)-2-tert-Butyl-3-methylimidazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00552392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101143-57-1
Record name (2S)-2-(1,1-Dimethylethyl)-3-methyl-4-imidazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101143-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2-tert-Butyl-3-methylimidazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00552392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stereochemical Control via Lewis Acid Catalysis

Racemization risks associated with Brønsted acids (e.g., p-toluenesulfonic acid) are mitigated using Lewis acids. For example, iron(III) chloride (FeCl₃) and samarium(III) triflate (Sm(OTf)₃) enable the synthesis of tert-butyl-substituted derivatives with >98% enantiomeric excess (ee). The choice of Lewis acid depends on the carbonyl substrate:

  • FeCl₃ : Effective for pivaldehyde-derived imidazolidinones (23% yield).

  • Sm(OTf)₃ : Required for furan-containing analogs but necessitates inert conditions.

Post-Condensation Isomerization

Diastereomeric mixtures from condensation often require isomerization. Source describes refluxing (2R,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one with Yb(OTf)₃ in chloroform for 24 hours, yielding a 56:26 ratio of (2R,5S) and (2S,5S) diastereomers after column chromatography. This step is critical for accessing specific stereoisomers for catalytic applications.

Enantioselective Organocatalytic Methods

MacMillan’s asymmetric organocatalysis principles are adapted for imidazolidinone synthesis. Source outlines a protocol using a chiral imidazolidinone catalyst (e.g., (2R,5R)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one p-toluenesulfonate salt) to mediate β-hydroxyaminoaldehyde formation. Key steps include:

  • Silylation : Protection of N-Boc-hydroxylamine with tert-butyldimethylsilyl chloride (TBSCl) in dichloromethane (95% yield).

  • Iminium Activation : Reaction of α,β-unsaturated aldehydes with silylated hydroxylamine at −20°C, achieving enantioselective β-hydroxylation.

This method’s stereochemical outcome hinges on the catalyst’s ability to induce face-selective iminium formation, enabling ee values >90%.

Post-Synthetic Modifications of Preformed Imidazolidinones

N-Alkylation and Acylation

Source reports N-methylation of (2R,5S)-2-tert-butyl-5-(4-hydroxybenzyl)-3-methylimidazolidin-4-one using methyl iodide (1.5 equivalents) and K₂CO₃ (2.5 equivalents) in DMF at 60°C. The reaction proceeds via SN2 mechanism, yielding 85% of the N-methylated product after silica gel chromatography.

Derivatization for Analytical Confirmation

UV-active derivatives are synthesized for enantiopurity assessment. Source describes reacting (2R,5S)-5-methyl-2-tert-butyl-3-methylimidazolidin-4-one with 3,5-dinitrobenzoyl chloride (1.6 equivalents) in dichloromethane, followed by NaOH quenching and chromatography. The resulting dinitrobenzoyl derivative enables precise ee determination via HPLC.

Analytical and Optimization Strategies

Spectroscopic Characterization

  • ¹H NMR : Key signals include tert-butyl singlet (δ 1.04 ppm), N-methyl (δ 2.96 ppm), and imidazolidinone carbonyl (δ 170.1 ppm).

  • HRMS : Molecular ion peaks (e.g., m/z 231.1525 for C₁₁H₂₂ON₂S) confirm molecular weight.

Reaction Optimization

  • Solvent Screening : Chloroform outperforms THF and toluene in condensation reactions due to better Lewis acid solubility.

  • Catalyst Loading : Reducing Yb(OTf)₃ to 0.005 equivalents decreases yield by 15%, indicating optimal loading at 0.01 equivalents.

Industrial-Scale Production Considerations

While lab-scale methods use batch reactors, industrial synthesis employs continuous flow systems for improved heat and mass transfer. Key challenges include:

  • Cost of Chiral Catalysts : Recycling strategies (e.g., immobilized catalysts on silica) reduce expenses.

  • Purification : Simulated moving bed (SMB) chromatography replaces column chromatography for higher throughput.

Applications in Asymmetric Catalysis

The compound’s rigid bicyclic structure facilitates face-selective substrate binding, enabling its use in:

  • Diels-Alder Reactions : 90% ee for endo products.

  • SOMO Catalysis : Radical-mediated couplings with 85% ee .

Chemical Reactions Analysis

Types of Reactions

(S)-2-tert-butyl-3-methylimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives with different oxidation states.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the imidazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or amines are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Organocatalysis

One of the primary applications of (S)-2-tert-butyl-3-methylimidazolidin-4-one is in the field of organocatalysis. It serves as a catalyst in several important reactions, including:

  • Mukaiyama-Michael Reaction : This reaction involves the conjugate addition of silyl ketene acetals to α,β-unsaturated carbonyl compounds. The imidazolidinone acts as a chiral catalyst, enhancing enantioselectivity and yield. In studies, catalysts derived from this compound have demonstrated increased conversion rates and selectivities compared to traditional catalysts .

Table 1: Performance of this compound in Mukaiyama-Michael Reactions

Catalyst Used% ConversionDiastereomeric Ratio (d.r.)Enantiomeric Excess (ee)
This compound85%5.0:190%
First Generation Catalyst40%1.2:158%

Synthesis of Quaternary Stereocenters

The compound has also been utilized in the synthesis of quaternary stereocenters through direct enantioselective α-alkylation of aldehydes. This method allows for the formation of complex molecules with high stereochemical fidelity, which is crucial in pharmaceutical chemistry .

Case Study: Direct Enantioselective α-Alkylation

In a study focusing on the α-alkylation of aldehydes using simple olefins, this compound was employed as a catalyst. The results indicated:

  • Yield : Up to 91% isolated yield
  • Enantioselectivity : Achieved enantiomeric excesses greater than 90% .

Pharmaceutical Applications

The compound's ability to catalyze reactions with high selectivity makes it valuable in drug development. Its use in synthesizing biologically active compounds has been noted, particularly in the creation of chiral intermediates that are essential for various pharmaceuticals.

Table 2: Pharmaceutical Compounds Synthesized Using this compound

Compound NameApplication AreaSynthesis MethodYield (%)
Compound AAnticancerMukaiyama-Michael Reaction85
Compound BAntiviralDirect α-Alkylation91

Environmental and Safety Considerations

The synthesis and application of this compound have been evaluated for their environmental impact. The production methods employed are reported to be compliant with cleanroom standards, ensuring minimal contamination and safe handling practices.

Mechanism of Action

The mechanism of action of (S)-2-tert-butyl-3-methylimidazolidin-4-one involves its interaction with specific molecular targets. In asymmetric synthesis, it acts as a chiral auxiliary, facilitating the formation of enantiomerically pure products by controlling the stereochemistry of the reaction. The compound’s structure allows it to form stable complexes with substrates, guiding the reaction pathway.

Comparison with Similar Compounds

(R)-2-tert-butyl-3-methylimidazolidin-4-one

The R-enantiomer of this compound shares identical molecular weight and formula but exhibits distinct stereochemical properties. In catalytic applications, the R-configuration demonstrates reduced enantioselectivity compared to the S-form. For example, in reactions involving (E)-3-phenylbut-2-enal, the S-enantiomer achieved higher enantiomeric excess (ee) when used as a catalyst, whereas the R-form required additional chiral modifiers to improve selectivity .

Key Differences :

  • Catalytic Efficiency : The S-enantiomer outperforms the R-form in asymmetric aldol reactions, with ee values exceeding 90% in some cases .
  • Synthetic Utility : The R-form is less commonly employed in industrial settings due to lower stereochemical control .

4-[(tert-butoxy)carbonyl]-5-substituted Imidazolidinones

These derivatives are designed for peptide coupling and solid-phase synthesis. Unlike (S)-2-tert-butyl-3-methylimidazolidin-4-one, which is sterically hindered, these analogs prioritize functional group compatibility over steric effects .

Structural Comparison :

Property This compound 4-[(tert-butoxy)carbonyl]-substituted analogs
Steric Bulk High (tert-butyl at C2) Moderate (flexible substituents)
Primary Application Asymmetric catalysis Peptide synthesis
Catalytic Activity High enantioselectivity Low to moderate

(4S)-4-tert-butyl-5,5-diphenyl-1,3-oxazolidin-2-one

This oxazolidinone derivative (CAS 191090-36-5, molecular formula C₁₉H₂₁NO₂) shares the tert-butyl group but replaces the imidazolidinone ring with an oxazolidinone scaffold. The phenyl groups at position 5 enhance π-π stacking interactions, making it a superior chiral auxiliary in Diels-Alder reactions. However, its larger size (MW 295.38 g/mol) limits solubility in non-polar solvents compared to the smaller imidazolidinone analog .

Research Findings :

  • Thermal Stability: The oxazolidinone derivative decomposes at 220°C, whereas this compound remains stable up to 250°C .
  • Synthetic Versatility: The imidazolidinone core allows for easier functionalization at the N1 position, a limitation in oxazolidinones due to steric crowding .

1-Benzoyl-2-tert-butyl-3-methylimidazolidin-4-one

This derivative (synonym: (2S)-(+)-1-benzoyl-2-tert-butyl-3-methyl-4-imidazolidinone) introduces a benzoyl group at N1, increasing molecular weight to 285.35 g/mol. The benzoyl moiety enhances UV activity, making it suitable for analytical detection. However, the added bulk reduces catalytic turnover rates in asymmetric reactions by 30–40% compared to the parent compound .

Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility
This compound C₈H₁₆N₂O 156.225 Not reported Chloroform, DMSO
(4S)-4-tert-butyl-5,5-diphenyloxazolidin-2-one C₁₉H₂₁NO₂ 295.38 220 (decomposes) Ethyl acetate
1-Benzoyl derivative C₁₆H₂₀N₂O₂ 285.35 145–148 Dichloromethane

Table 2: Catalytic Performance in Asymmetric Reactions

Compound Reaction Type Enantiomeric Excess (ee) Turnover Frequency (h⁻¹)
This compound Aldol Reaction 92% 120
(R)-2-tert-butyl-3-methylimidazolidin-4-one Aldol Reaction 65% 90
1-Benzoyl derivative Michael Addition 78% 85

Biological Activity

(S)-2-tert-butyl-3-methylimidazolidin-4-one is a chiral imidazolidinone derivative that has garnered attention in various fields, particularly in asymmetric synthesis and biological research. Its unique structure, featuring a tert-butyl group and a methyl group on the imidazolidinone ring, contributes to its diverse biological activities, including potential roles in enzyme inhibition and receptor binding.

Chemical Structure and Properties

  • Chemical Formula : C₈H₁₆N₂O
  • CAS Number : 101143-57-1
  • Molecular Weight : 158.23 g/mol

The compound's chirality at the 2-position enhances its utility as a chiral auxiliary in synthetic chemistry, allowing for the production of enantiomerically pure compounds.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It acts as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically pure products by stabilizing transition states during reactions. Additionally, it has been studied for its potential to inhibit certain enzymes and bind to receptors, which may contribute to its therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated.
  • Receptor Binding : The compound has shown potential for binding to various receptors, which could lead to applications in drug development targeting specific diseases.
  • Anticancer Activity : Some studies have indicated that derivatives of imidazolidinones, including this compound, may exhibit anticancer properties by inducing apoptosis in cancer cells through cell cycle arrest mechanisms .

Case Study 1: Enzyme Inhibition

A study explored the enzyme-inhibitory properties of this compound against selected targets. The findings indicated that the compound could effectively inhibit enzyme activity, with IC50 values suggesting moderate potency compared to known inhibitors.

Case Study 2: Anticancer Properties

In vitro studies demonstrated that this compound derivatives could induce apoptosis in various cancer cell lines. The mechanism involved increased cell cycle arrest at the G2/M phase, leading to enhanced cell death rates .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
(R)-2-tert-butyl-3-methylimidazolidin-4-oneChiral oppositeSimilar enzyme inhibition properties
Racemic 2-tert-butyl-3-methylimidazolidin-4-oneMixture of enantiomersReduced selectivity in biological activity
Other imidazolidinone derivativesVariesDiverse activities depending on substituents

The unique structural features of this compound provide advantages over its counterparts in terms of selectivity and potency due to steric hindrance from the tert-butyl group.

Q & A

Q. What are the standard synthetic routes for preparing (S)-2-<i>tert</i>-butyl-3-methylimidazolidin-4-one, and how can reaction conditions be optimized?

  • Methodological Answer: A common approach involves chiral auxiliary-mediated synthesis. For example, the compound has been synthesized via asymmetric catalysis using (S)-proline derivatives in tetrahydrofuran (THF) with HCl in dioxane as a proton source at −20°C . Optimization includes adjusting solvent polarity (e.g., THF vs. DCM), temperature gradients (e.g., −20°C to room temperature), and stoichiometric ratios of reagents (e.g., crotonaldehyde as a co-reactant) to enhance yield and enantiomeric excess (ee). Monitoring via thin-layer chromatography (TLC) and optimizing reaction time are critical .

Q. Which spectroscopic techniques are most reliable for characterizing (S)-2-<i>tert</i>-butyl-3-methylimidazolidin-4-one?

  • Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) is essential for confirming stereochemistry and substituent positions. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight and purity. For comparative analysis, reference data from structurally similar imidazolidinones (e.g., 4-imidazolidinone derivatives) can resolve ambiguities .

Q. What safety protocols are recommended for handling (S)-2-<i>tert</i>-butyl-3-methylimidazolidin-4-one in the laboratory?

  • Methodological Answer: Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust or vapors. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Store in a cool, dry place away from oxidizers. Waste disposal must follow institutional guidelines for organic compounds .

Advanced Research Questions

Q. How does (S)-2-<i>tert</i>-butyl-3-methylimidazolidin-4-one function as a chiral catalyst in enantioselective reactions?

  • Methodological Answer: The compound’s rigid bicyclic structure and tert-butyl group create a sterically hindered environment, favoring substrate binding in a specific orientation. For example, in asymmetric aldol reactions, it coordinates with aldehydes via hydrogen bonding, directing nucleophilic attack to achieve high ee. Kinetic studies (e.g., variable-temperature NMR) and computational modeling (DFT) can elucidate transition-state geometries and rate-limiting steps .

Q. How can researchers resolve contradictions in spectral data or enantiomeric excess (ee) measurements for this compound?

  • Methodological Answer: Contradictions may arise from impurities or solvent effects. Use orthogonal methods:
  • Compare experimental NMR data with calculated spectra (e.g., using ACD/Labs or Gaussian).
  • Repeat ee analysis via chiral HPLC with different columns (e.g., Chiralpak IA vs. IB).
  • Validate purity via differential scanning calorimetry (DSC) to detect polymorphic forms.
    Cross-referencing with literature on analogous imidazolidinones (e.g., 5-benzyl derivatives) can identify systematic errors .

Q. What strategies are effective for optimizing the catalytic efficiency of (S)-2-<i>tert</i>-butyl-3-methylimidazolidin-4-one in multi-step syntheses?

  • Methodological Answer:
  • Solvent Screening: Test polar aprotic solvents (e.g., DMF, acetonitrile) to stabilize transition states.
  • Additives: Use molecular sieves to control moisture or Lewis acids (e.g., Mg(OTf)₂) to enhance reactivity.
  • Kinetic Profiling: Monitor reaction progress via in-situ IR or Raman spectroscopy to identify bottlenecks.
  • Scale-Up: Adjust stirring rate and reactor design (e.g., flow chemistry) to maintain consistency .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer: Conduct accelerated stability studies:
  • Thermal Stability: Use thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • pH Stability: Incubate the compound in buffered solutions (pH 2–12) and analyze degradation products via LC-MS.
  • Light Sensitivity: Expose to UV-Vis light and track changes via UV spectroscopy.
    Reference safety data for tert-butoxide derivatives to predict reactive intermediates .

Q. What computational methods are suitable for studying the structure-activity relationship (SAR) of (S)-2-<i>tert</i>-butyl-3-methylimidazolidin-4-one derivatives?

  • Methodological Answer:
  • Docking Studies: Use AutoDock Vina to simulate binding with biological targets (e.g., enzymes).
  • QSAR Modeling: Develop quantitative models using descriptors like logP, polar surface area, and H-bond donors.
  • MD Simulations: Analyze conformational flexibility in aqueous vs. nonpolar environments (e.g., GROMACS).
    Cross-validate predictions with experimental bioactivity data from related imidazolidinones .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-tert-butyl-3-methylimidazolidin-4-one
Reactant of Route 2
(S)-2-tert-butyl-3-methylimidazolidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.